

3-Anilinopropionitrile (CAS 1075-76-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Anilinopropionitrile

Cat. No.: B089847

[Get Quote](#)

Document ID: 8957-A4 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **3-Anilinopropionitrile** (CAS 1075-76-9), a versatile chemical intermediate. The document details its physicochemical properties, provides a standard experimental protocol for its synthesis, outlines its primary applications, and discusses its safety and handling procedures. Furthermore, it explores the relevance of the acrylonitrile moiety in the context of drug development, specifically illustrating a generalized kinase inhibition pathway, to highlight potential applications for its derivatives in medicinal chemistry. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Core Chemical and Physical Properties

3-Anilinopropionitrile, also known as N-(2-Cyanoethyl)aniline, is a crystalline solid at room temperature.^{[1][2]} Its fundamental properties are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification methods.

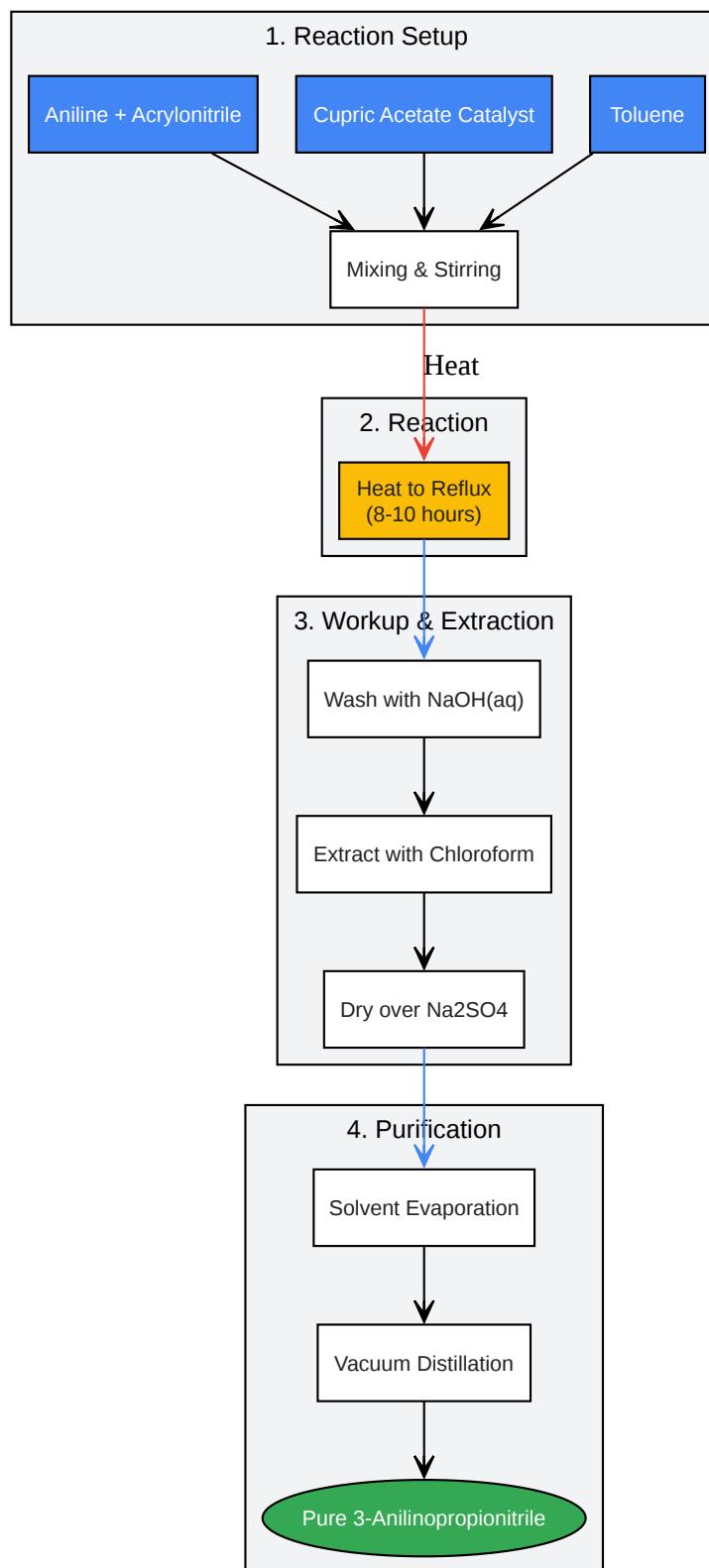
Property	Value
Molecular Formula	C ₉ H ₁₀ N ₂ ^{[3][4]}
Molecular Weight	146.19 g/mol ^{[3][4]}
Melting Point	52-53 °C ^{[1][2][3][5][6]}
Boiling Point	160 °C @ 6 mmHg ^[1]
Flash Point	>110 °C (>230 °F) ^{[1][2][3][6]}
Density	~0.994 g/cm ³ (estimate) ^{[1][3]}
Water Solubility	Insoluble ^{[1][3]}
Appearance	White to orange or green crystalline powder ^[1] ^[3]

Table 1: Physicochemical Data for **3-Anilinopropionitrile**

Synthesis: Experimental Protocol and Workflow

The most common industrial and laboratory synthesis of **3-Anilinopropionitrile** is the cyanoethylation of aniline, which involves a Michael addition reaction with acrylonitrile.^{[7][8]} While various catalysts can be used, including acetic acid or metal salts, cupric acetate has been reported as a particularly effective catalyst for this transformation.^[7]

Detailed Experimental Protocol: Cyanoethylation of Aniline


This protocol is a generalized procedure based on established chemical literature.

- Materials: Aniline, Acrylonitrile, Cupric Acetate (catalyst), Toluene (solvent), 10% Sodium Hydroxide solution, Chloroform (extraction solvent), Anhydrous Sodium Sulfate, and standard reaction and distillation glassware.
- Procedure:

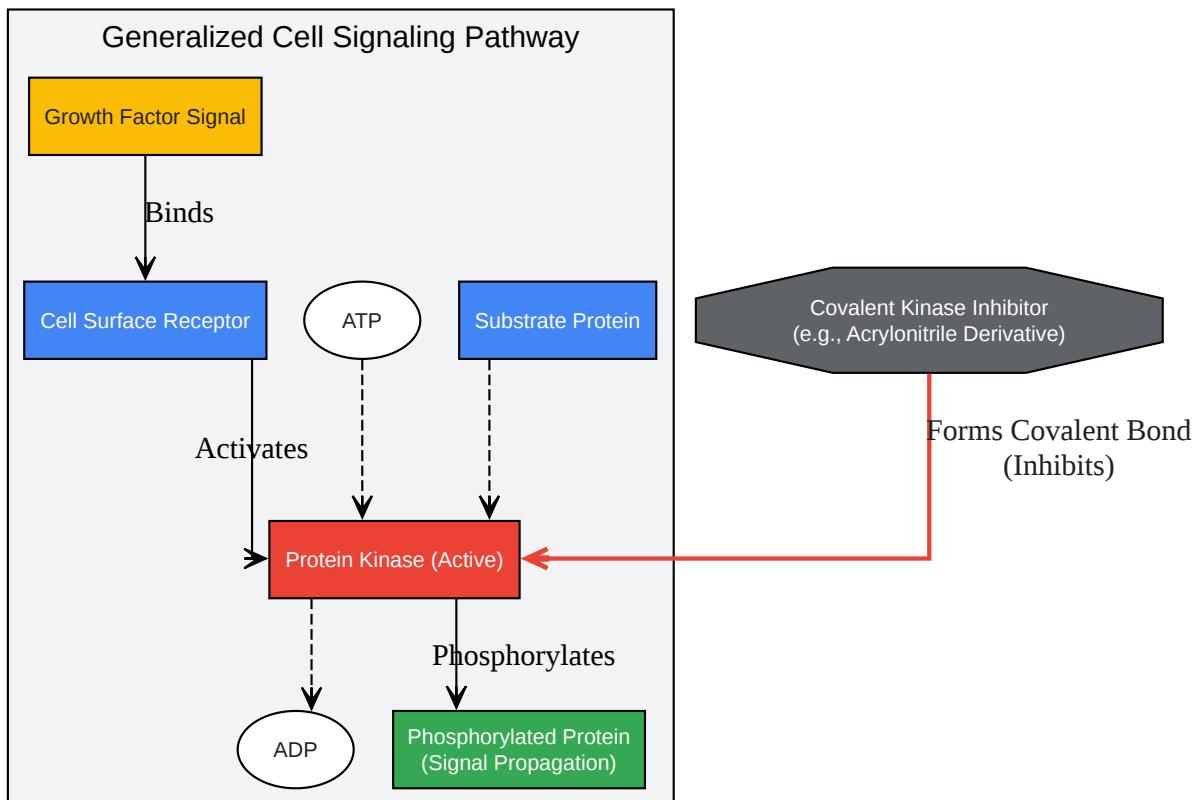
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline and a catalytic amount of cupric acetate in toluene.
- Addition: While stirring the mixture at room temperature, add acrylonitrile dropwise from the dropping funnel. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
- Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-10 hours to drive the reaction to completion.
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 10% aqueous sodium hydroxide solution to remove the catalyst and any acidic impurities.
- Extraction: Extract the aqueous layer with several portions of chloroform. Combine all organic layers.
- Drying: Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and remove the solvents (toluene and chloroform) by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **3-Anilinopropionitrile**, which solidifies upon cooling.^[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-Anilinopropionitrile**.


Industrial and Research Applications

3-Anilinopropionitrile is not typically an end-product but serves as a crucial building block in organic synthesis.

- Dye Manufacturing: It is a key intermediate in the production of various disperse dyes and azo dyes.[2][9][10]
- Organic Synthesis: It is used as a precursor for synthesizing more complex molecules, including various heterocyclic compounds.[11][12]
- Pharmaceutical Research: The acrylonitrile scaffold is present in numerous biologically active molecules. Derivatives of **3-Anilinopropionitrile** can serve as starting points for the synthesis of novel drug candidates.[8][13] For example, nitrile-containing compounds are integral to many pharmaceuticals.[14]

Relevance in Drug Development: Kinase Inhibition

For drug development professionals, the structural motifs within **3-Anilinopropionitrile** are of particular interest. The acrylonitrile group, a Michael acceptor, is a key feature in several approved covalent kinase inhibitors. While **3-Anilinopropionitrile** itself is not a drug, its derivatives can be designed to target specific biological pathways. The diagram below illustrates the general principle of how a hypothetical inhibitor, potentially derived from such a precursor, could disrupt a cellular signaling cascade.

[Click to download full resolution via product page](#)

Caption: Generalized pathway showing covalent inhibition of a protein kinase.

Safety and Handling

3-Anilinopropionitrile is classified as harmful and requires careful handling with appropriate personal protective equipment (PPE). The following is a summary of its hazard profile based on GHS classifications.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed.[4]
Acute Toxicity, Dermal	H312: Harmful in contact with skin.[4]
Skin Irritation	H315: Causes skin irritation.[4]
Eye Irritation	H319: Causes serious eye irritation.[4]
Acute Toxicity, Inhalation	H332: Harmful if inhaled.[4]

Table 2: GHS Hazard Summary

- **Handling:** Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.
- **PPE:** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If dust is present, a NIOSH-approved respirator is recommended.
- **Storage:** Keep in a tightly sealed container in a cool, dry, dark place with an inert atmosphere.[1][2][3]
- **Disposal:** Dispose of waste in accordance with all local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Anilinopropionitrile price,buy 3-Anilinopropionitrile - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1075-76-9 CAS MSDS (3-Anilinopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Anilinopropionitrile | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Anilinopropionitrile | 1075-76-9 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N,N-Bis(cyanoethyl)aniline (1555-66-4) for sale [vulcanchem.com]
- 9. indiafinechemicals.com [indiafinechemicals.com]
- 10. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]
- 11. nbinfo.com [nbinfo.com]
- 12. nbinfo.com [nbinfo.com]
- 13. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against *Trypanosoma cruzi* and *Leishmania amazonensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [3-Anilinopropionitrile (CAS 1075-76-9): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089847#3-anilinopropionitrile-cas-number-1075-76-9\]](https://www.benchchem.com/product/b089847#3-anilinopropionitrile-cas-number-1075-76-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com